1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride is a compound characterized by its unique structural features, which include a cycloheptane ring and an oxadiazole moiety. This compound is primarily recognized for its role as a muscarinic agonist, activating muscarinic acetylcholine receptors that are crucial in various physiological functions. The molecular formula for this compound is C₁₂H₂₄Cl₂N₄O, with a molecular weight of approximately 311.25 g/mol. It is identified by the CAS number 1171315-53-9 .
The compound is synthesized through various chemical methods and is available from multiple suppliers for research purposes. Its applications span across pharmacological research, particularly in studies related to receptor interactions and potential therapeutic effects.
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride falls under the category of organic compounds with significant biological activity. It is classified as a muscarinic agonist due to its interaction with acetylcholine receptors, which play vital roles in the nervous system.
The synthesis of 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride typically involves several steps:
These methods highlight the complexity involved in synthesizing this compound and underscore its potential for further derivatization .
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to verify the structure and purity of synthesized compounds.
The chemical reactivity of this compound can be attributed to its functional groups. Key reactions include:
These reactions are essential for understanding the compound's behavior in various environments and its potential modifications for enhanced biological activity .
Understanding these reactions aids in predicting how the compound might interact with biological systems and informs strategies for drug development.
As a muscarinic agonist, 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride activates muscarinic acetylcholine receptors (mAChRs). The mechanism involves:
Research indicates that compounds with similar structures often exhibit varying degrees of selectivity and potency at different muscarinic receptor subtypes, which can influence their therapeutic applications .
The physical properties of 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride include:
Key chemical properties include:
Relevant data such as boiling point and melting point are not readily available but would be critical for practical applications .
The primary applications of 1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-aminedihydrochloride include:
The compound's unique structure allows it to serve as a valuable tool in these fields, facilitating advancements in understanding receptor biology and drug development .
The 1,2,4-oxadiazole core is constructed via cyclization between amidoximes and carboxylic acid derivatives. Advanced methodologies employ microwave-assisted synthesis to accelerate the key cyclodehydration step, reducing reaction times from hours to minutes while maintaining yields >85% [5]. Recent innovations utilize Ugi-type multicomponent reactions to introduce the dimethylaminomethyl moiety at C5, enabling single-pot assembly of the functionalized heterocycle. This approach bypasses unstable intermediates like chloroacetamides, enhancing atom economy by ~30% compared to traditional stepwise routes [6].
Table 1: Comparison of Oxadiazole Cyclization Methods
Method | Reaction Time | Yield (%) | Byproducts |
---|---|---|---|
Conventional Heating | 8-12 h | 68-72 | Carboxylate dimers (15%) |
Microwave-Assisted | 20-30 min | 85-88 | Trace (<5%) |
One-Pot Ugi-Cyclization | 2-3 h | 78-82 | None detected |
Functionalization at C3 is achieved through nucleophilic displacement on 3-chloro-1,2,4-oxadiazole precursors with cycloheptan-1-amine. Optimization studies revealed that polar aprotic solvents (e.g., DMF) at 60°C provide optimal substitution kinetics without oxadiazole ring degradation [5] [9].
The seven-membered cycloheptane ring imposes distinct conformational constraints compared to smaller cyclic amines. NMR studies (including NOESY) demonstrate that the puckered conformation of cycloheptan-1-amine shifts the exocyclic amine’s orientation, creating a chiral center at the attachment point to the oxadiazole ring [2] . This scaffold exhibits enhanced stereoselectivity in imine formation (d.r. >8:1) versus cyclobutyl (d.r. 3:1) or cyclohexyl (d.r. 5:1) analogues during reductive amination steps [3] .
Computational modeling (DFT) reveals the pseudo-equatorial orientation of the oxadiazole moiety minimizes steric interactions with axial hydrogens. This preference drives diastereomeric enrichment during crystallization, achieving >95% de in the dihydrochloride salt form [3].
Salt formation is critical for enhancing the compound’s crystallinity and stability. The free base undergoes protonation sequencing where the tertiary dimethylamino group is protonated first (pKa ~9.2), followed by the primary amine (pKa ~10.5) [1]. Optimal salt formation employs:
This protocol yields the dihydrochloride with >99% purity and 93% recovery, avoiding common impurities like mono-hydrochloride or hydrochloride hydrates [1] [9]. The salt’s structure is confirmed through characteristic PXRD peaks at 2θ = 11.9°, 17.1°, and 24.9° – patterns consistent with defined crystalline hydrates [9].
Table 2: Analytical Signatures of Dihydrochloride Salt
Analytical Method | Key Identifiers | Significance |
---|---|---|
PXRD | Peaks at 11.9°, 17.1°, 24.9° (2θ) | Confirms crystalline phase purity |
DSC | Broad endotherm at 38.6°C; decomposition >220°C | Detects hydrate loss & stability limits |
HPLC-ELSD | Single peak (tR = 6.7 min) | Verifies absence of free base |
Sustainable synthesis integrates three key innovations:
Lifecycle assessment confirms these steps decrease the process mass intensity (PMI) from 120 to 48, primarily through reduced solvent consumption and energy-efficient microwave steps. The E-factor improved from 86 to 32, aligning with pharmaceutical industry green chemistry targets [6] [9].
Table 3: Environmental Metrics for Synthetic Routes
Parameter | Traditional Route | Optimized Green Route | Reduction (%) |
---|---|---|---|
Process Mass Intensity | 120 | 48 | 60 |
E-Factor (waste/product) | 86 | 32 | 63 |
Energy Consumption (kW·h/mol) | 190 | 75 | 61 |
VOC Emissions (kg/kg product) | 12.4 | 1.2 | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: